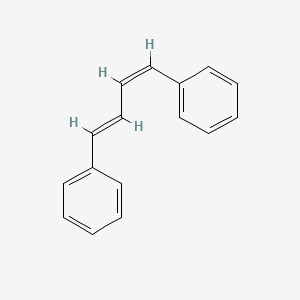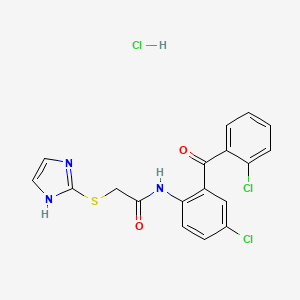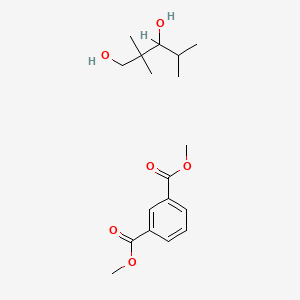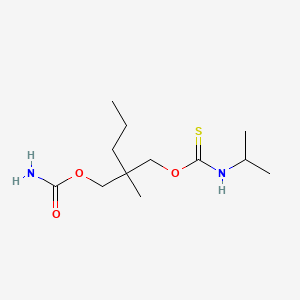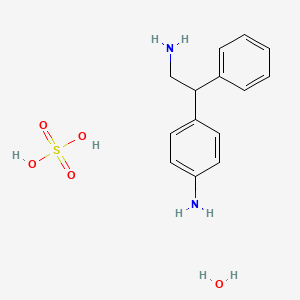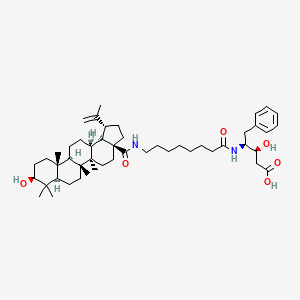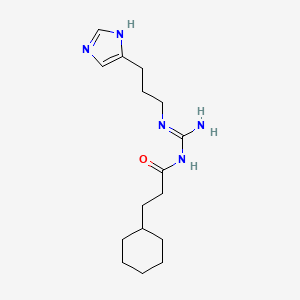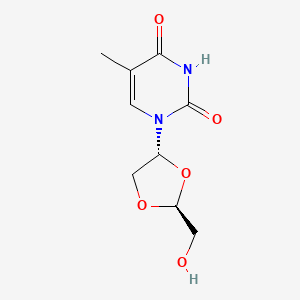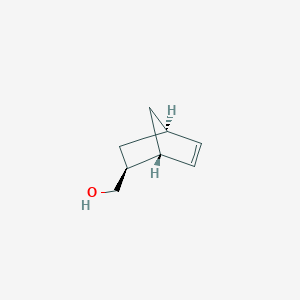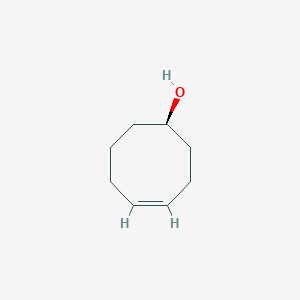
(1R,4E)-Cyclooct-4-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,4E)-Cyclooct-4-EN-1-OL is an organic compound with the molecular formula C8H14O. It is a cyclooctene derivative featuring a hydroxyl group at the first carbon and a double bond between the fourth and fifth carbons. This compound is notable for its unique structural properties, which make it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1R,4E)-Cyclooct-4-EN-1-OL typically involves the reduction of cyclooct-4-enone using suitable reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the catalytic hydrogenation of cyclooctadiene, followed by selective oxidation and reduction steps to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (1R,4E)-Cyclooct-4-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclooct-4-enone using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The double bond can be reduced to form cyclooctanol using hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), room temperature.
Substitution: SOCl2 or PBr3, anhydrous conditions, room temperature.
Major Products:
Oxidation: Cyclooct-4-enone.
Reduction: Cyclooctanol.
Substitution: Cyclooct-4-enyl chloride or bromide.
Applications De Recherche Scientifique
(1R,4E)-Cyclooct-4-EN-1-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a ligand in metal-catalyzed reactions.
Biology: It is used in the study of enzyme-catalyzed transformations and as a probe for investigating biological pathways.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (1R,4E)-Cyclooct-4-EN-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond allows for potential interactions with unsaturated binding sites, modulating biological pathways and cellular responses.
Comparaison Avec Des Composés Similaires
Cyclooctanol: Lacks the double bond, making it less reactive in certain chemical transformations.
Cyclooct-4-enone: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Cyclooctadiene: Contains two double bonds, making it more prone to polymerization and different reaction pathways.
Uniqueness: (1R,4E)-Cyclooct-4-EN-1-OL is unique due to its combination of a hydroxyl group and a double bond, providing a versatile platform for various chemical reactions and applications. Its structural features enable it to participate in both nucleophilic and electrophilic reactions, making it a valuable compound in synthetic chemistry and industrial processes.
Propriétés
Formule moléculaire |
C8H14O |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(1R,4Z)-cyclooct-4-en-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-6-4-2-1-3-5-7-8/h1-2,8-9H,3-7H2/b2-1-/t8-/m0/s1 |
Clé InChI |
UCPDHOTYYDHPEN-JQSQLHRZSA-N |
SMILES isomérique |
C1C/C=C\CC[C@@H](C1)O |
SMILES canonique |
C1CC=CCCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



